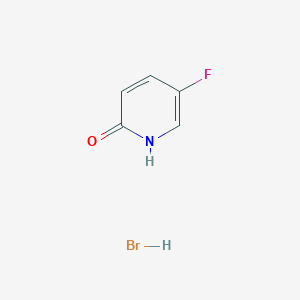![molecular formula C15H10N2O2S2 B2836269 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-22-0](/img/structure/B2836269.png)
3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one” belongs to the class of organic compounds known as benzofuro[3,2-d]pyrimidin-4(1H)-ones. These are aromatic heterocyclic compounds containing a benzofuro[3,2-d]pyrimidin-4(1H)-one moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . The exact synthesis process for this specific compound might vary and would need to be optimized.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuro[3,2-d]pyrimidin-4(1H)-one core, with a thiophen-2-ylmethyl group attached at the 3-position and a thioxo group at the 2-position .Aplicaciones Científicas De Investigación
Structural Elucidation and Biological Activities
- The synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones has been explored, using 1,3-Di(thiophen-2-yl)prop-2-en-1-one as a precursor. These compounds exhibit antimicrobial activities, with some derivatives showing mild effects. The structure of these compounds was confirmed through various spectral methods and quantum chemistry calculations, underlining the complexity and potential of thiophene-containing heterocycles in drug development (Gomha et al., 2018).
Antimicrobial and Antifungal Applications
- Another study focused on the facile synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. These derivatives were characterized by IR, 1H-NMR, 13C-NMR, and LC-MS spectral data, showcasing their potential in antimicrobial applications (Nagaraju et al., 2013).
Antitumor Evaluation
- The antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been conducted. These derivatives, including thieno, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, revealed high inhibitory effects in in vitro antiproliferative activity tests, suggesting their potential in cancer therapy (Shams et al., 2010).
Antibacterial and Antifungal Activities
- Research into the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed significant antibacterial and antifungal activities. These compounds, synthesized from 3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one, highlight the versatility of thiophene derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Antioxidant and Anti-inflammatory Properties
- Novel pyrimidine-2-thiol, pyrazole, pyran derivatives synthesized from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one showed potent anti-inflammatory and antioxidant activities. This underscores the potential of these heterocyclic compounds in the development of chemotherapeutic agents with favorable biological efficiencies (Shehab, Abdellattif, & Mouneir, 2018).
Propiedades
IUPAC Name |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-14-13-12(10-5-1-2-6-11(10)19-13)16-15(20)17(14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTNRAQALXTRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)



![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
![Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate](/img/structure/B2836199.png)


![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)

